Prop-1-en-2-yl 2,6,6-trimethylcyclohex-1-en-1-yl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prop-1-en-2-yl 2,6,6-trimethylcyclohex-1-en-1-yl carbonate is an organic compound with a unique structure that combines a prop-1-en-2-yl group and a 2,6,6-trimethylcyclohex-1-en-1-yl group through a carbonate linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Prop-1-en-2-yl 2,6,6-trimethylcyclohex-1-en-1-yl carbonate typically involves the reaction of 2,6,6-trimethylcyclohex-1-en-1-ol with prop-1-en-2-yl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale distillation or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Prop-1-en-2-yl 2,6,6-trimethylcyclohex-1-en-1-yl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carbonyl compounds.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonate group, leading to the formation of different esters or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as alcohols or amines in the presence of a base.
Major Products Formed
Oxidation: Carbonyl compounds such as ketones or aldehydes.
Reduction: Alcohols.
Substitution: Esters or ethers.
Wissenschaftliche Forschungsanwendungen
Prop-1-en-2-yl 2,6,6-trimethylcyclohex-1-en-1-yl carbonate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antiparkinsonian effects.
Medicine: Explored for its potential therapeutic properties, particularly in neurodegenerative diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Prop-1-en-2-yl 2,6,6-trimethylcyclohex-1-en-1-yl carbonate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Prop-2-en-1-one based compounds: These compounds share a similar structural motif and exhibit comparable chemical properties.
(4-(Prop-1-en-2-yl)cyclohex-1-en-1-yl)methanol: Another compound with a similar cyclohexenyl group but different functional groups.
(5R,6R)-3,6-Dimethyl-5-(prop-1-en-2-yl)-6-vinyl-6,7-dihydrobenzofuran-4(5H)-one: Shares the prop-1-en-2-yl group but has a different core structure.
Uniqueness
Its carbonate linkage and the presence of both prop-1-en-2-yl and 2,6,6-trimethylcyclohex-1-en-1-yl groups make it a versatile compound in various chemical transformations and applications .
Eigenschaften
CAS-Nummer |
812639-01-3 |
---|---|
Molekularformel |
C13H20O3 |
Molekulargewicht |
224.30 g/mol |
IUPAC-Name |
prop-1-en-2-yl (2,6,6-trimethylcyclohexen-1-yl) carbonate |
InChI |
InChI=1S/C13H20O3/c1-9(2)15-12(14)16-11-10(3)7-6-8-13(11,4)5/h1,6-8H2,2-5H3 |
InChI-Schlüssel |
MZYJONISEJANFG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(CCC1)(C)C)OC(=O)OC(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.